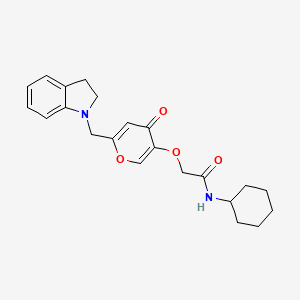

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPAHYOMBJGPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

Formation of the Indolinylmethyl Intermediate: This step involves the reaction of indoline with a suitable alkylating agent to form the indolinylmethyl intermediate.

Synthesis of the Pyran Ring: The intermediate is then reacted with a diketone or an equivalent compound to form the pyran ring through a cyclization reaction.

Coupling with Cyclohexylamine: The final step involves coupling the pyran intermediate with cyclohexylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide. The compound has shown promising results against various cancer cell lines.

Case Studies

A study published in ACS Omega reported that derivatives of similar structures exhibited significant growth inhibition in several cancer cell lines, indicating that this compound may share similar properties .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HCT116 | 56.53 |

In addition to its anticancer properties, this compound has demonstrated various biological activities that warrant further investigation.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. This opens avenues for potential applications in treating infections.

Neuroprotective Effects

Research indicates that indole derivatives can possess neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The specific role of this compound in neuroprotection remains an area for future research.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetamide). Variations in functional groups can significantly influence biological activity.

| Structural Component | Modification Impact |

|---|---|

| Cyclohexyl Group | Enhances lipophilicity |

| Indolin Group | Critical for anticancer activity |

| Acetamide Linkage | Influences solubility |

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indolinylmethyl and pyran moieties may play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

*Inferred from structural analogy to .

Key Structural and Functional Differences

Substituent Analysis

- N-Substituents: The cyclohexyl group in the target compound is aliphatic and nonpolar, contrasting with the benzo[d][1,3]dioxol-5-yl group in (aromatic, electron-rich due to two oxygen atoms) and the benzyl-piperazinyl hybrid in (basic nitrogen atoms in piperazine). The cyclohexyl group likely increases lipophilicity (predicted logP >3) compared to the polar benzo[d][1,3]dioxole system (logP ~2.5, estimated) .

- Pyran-Ring Modifications: All three compounds share a 4-oxo-4H-pyran core substituted at C6 with an indolin-1-ylmethyl or benzyl-piperazinyl group.

Molecular Weight and Complexity

- The benzyl-piperazinyl analog has the highest molecular weight (447.50 g/mol) due to its bulky dual-benzyl substituents.

- The benzo[d][1,3]dioxole analog exhibits the highest oxygen content (6 oxygen atoms), which may enhance aqueous solubility relative to the target compound.

Implications for Physicochemical Properties

- Lipophilicity: The cyclohexyl group in the target compound likely elevates logP compared to and , suggesting reduced aqueous solubility but improved membrane permeability.

- Solubility: The piperazinyl group in introduces basic nitrogen atoms, which could improve solubility under acidic conditions (e.g., in gastric fluid) .

- Stability: The electron-deficient pyran ring in all analogs may render them susceptible to hydrolytic degradation at the 4-oxo position, though stability data are absent in reviewed sources.

Biological Activity

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a cyclohexyl group, an indolin moiety, and a pyran derivative. The molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Research indicates that this compound may exert its biological effects through several mechanisms:

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs containing indole and pyran rings have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound could potentially inhibit bacterial growth. In vitro studies have shown that similar structures can effectively combat pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic pathways for N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the construction of the pyran or pyrimidine core, followed by functionalization with indoline and cyclohexyl groups. Key steps include:

- Condensation reactions to form the pyran-4-one scaffold under controlled pH and temperature (e.g., acetic acid reflux for 3–5 hours) .

- Substitution reactions using nucleophilic agents (e.g., indolin-1-ylmethyl derivatives) in alkaline conditions to introduce the indole moiety .

- Acetamide coupling via carbodiimide-based condensing agents (e.g., TBTU) in dry dichloromethane (DCM) at 0–5°C to ensure minimal side-product formation .

Optimization strategies : Adjusting solvent polarity (DMF for polar intermediates), using catalysts (e.g., triethylamine for deprotonation), and monitoring via TLC/HPLC to track reaction progress .

Advanced: How can researchers address discrepancies in biological activity data across different assay models (e.g., antimicrobial vs. anticancer)?

Answer:

Contradictions often arise from assay-specific variables. Methodological approaches include:

- Standardizing assay conditions : Fix variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and solvent controls (DMSO concentration ≤1%) to reduce variability .

- Dose-response validation : Perform IC50/EC50 measurements across multiple replicates to confirm potency thresholds .

- Mechanistic profiling : Use enzymatic assays (e.g., kinase inhibition) to distinguish target-specific effects from off-target interactions .

Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate significance thresholds .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves structural features like the indolin-1-ylmethyl group (δ 3.8–4.2 ppm for CH2) and pyran-4-one carbonyl (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace intermediates .

Advanced: What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

Answer:

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclohexyl-acetamide coupling .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura couplings .

- Chiral chromatography : Employ cellulose-based CSP columns (e.g., Chiralpak IC) with heptane/ethanol eluents to isolate enantiomers .

Basic: How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for solid-state stability) .

- Forced degradation studies : Expose to UV light (254 nm), acidic/basic buffers (pH 2–12), and oxidative agents (H2O2) to identify degradation pathways .

- Solution stability : Monitor via UV-Vis spectrophotometry (λmax shifts) in solvents like DMSO over 72 hours .

Advanced: What computational methods are used to predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., EGFR kinase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .

- Pharmacophore modeling (MOE) : Identify critical H-bond acceptors (pyran-4-one oxygen) and hydrophobic regions (cyclohexyl group) for activity .

Basic: What in vitro models are appropriate for initial biological activity screening?

Answer:

- Anticancer : NCI-60 cell panel with MTT assays (48-h exposure, IC50 ≤10 µM considered active) .

- Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (MIC ≤25 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK2) or proteases (e.g., HIV-1 protease) .

Advanced: How can reaction yields be improved during large-scale academic synthesis?

Answer:

- Flow chemistry : Use continuous-flow reactors (residence time 10–30 min) to enhance mixing and reduce side reactions .

- Microwave-assisted synthesis : Apply 300-W irradiation for condensation steps, reducing reaction time from hours to minutes .

- Workup optimization : Replace traditional extraction with SPE cartridges (C18) for faster purification .

Basic: What are the compound’s key structural motifs and their roles in bioactivity?

Answer:

- Pyran-4-one core : Serves as a hydrogen-bond acceptor for target binding .

- Indolin-1-ylmethyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability .

- Cyclohexyl-acetamide : Stabilizes hydrophobic interactions in enzyme active sites .

Advanced: How do structural analogs of this compound inform SAR studies?

Answer:

- Substitution analysis : Compare analogs with halogens (e.g., Cl at position 4) or methyl groups to map steric/electronic effects on potency .

- Bioisosteric replacement : Replace the pyran-4-one with pyrimidin-4-one to assess impact on solubility and target affinity .

- 3D-QSAR modeling : Generate contour maps (using CoMFA) to guide rational design of derivatives with improved IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.